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Compound Name: N-Nitrosometoprolol

Cat. No.: B6189872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
N-Nitrosometoprolol (NO-Metoprolol) is a nitrosamine impurity that can form from the widely

prescribed beta-blocker, metoprolol. As a member of the N-nitroso compound class, which is

recognized as a "cohort of concern," NO-Metoprolol has been the subject of toxicological

evaluation to determine its potential genotoxic and carcinogenic risk. This technical guide

provides a comprehensive overview of the available in vitro and in vivo data on NO-Metoprolol,

including detailed experimental protocols and a summary of quantitative findings. The evidence

to date indicates that NO-Metoprolol is genotoxic in vitro and exhibits clastogenic activity in

vivo.

Formation of N-Nitrosometoprolol
N-Nitrosometoprolol is formed from the reaction of metoprolol, a secondary amine, with

nitrosating agents such as nitrite under acidic conditions. This reaction can potentially occur

during the synthesis, formulation, or storage of metoprolol-containing drug products, or even

endogenously in the stomach.
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Caption: Formation of N-Nitrosometoprolol from metoprolol.

In Vitro Genotoxicity Studies
In vitro studies have consistently demonstrated the genotoxic potential of N-
Nitrosometoprolol. The primary endpoint evaluated has been DNA damage in hepatocytes.

DNA Fragmentation in Primary Hepatocytes
Seminal work by Robbiano et al. (1991) investigated the ability of N-nitroso derivatives of

several beta-blockers, including NO-Metoprolol, to induce DNA fragmentation in primary

cultures of rat and human hepatocytes.[1]

Key Findings:

NO-Metoprolol induced a dose-dependent increase in DNA fragmentation in both rat and

human hepatocytes.[1]

The genotoxic effect was observed at subtoxic concentrations ranging from 0.1 to 1 mM after

a 20-hour exposure.[1][2]

The compound was inactive in Chinese hamster lung V79 cells, which lack the metabolic

capacity of hepatocytes, suggesting that metabolic activation is required for its genotoxic

effect.[1]
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Table 1: In Vitro DNA Fragmentation Data for N-Nitrosometoprolol

Species Cell Type
Concentrati
on Range
(mM)

Endpoint Outcome Reference

Rat
Primary

Hepatocytes
0.1 - 1

DNA

Fragmentatio

n

Positive,

dose-

dependent

[1]

Human
Primary

Hepatocytes
0.1 - 1

DNA

Fragmentatio

n

Positive,

dose-

dependent

[1]

Experimental Protocol: Alkaline Elution Assay for DNA
Fragmentation
The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks in

mammalian cells. The protocol outlined below is based on the methodology described by

Robbiano et al. (1991).[1]
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Caption: Workflow for the Alkaline Elution Assay.

Methodology:

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or human liver

tissue by collagenase perfusion and cultured in a suitable medium.
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Treatment: Cultured hepatocytes are exposed to varying concentrations of N-
Nitrosometoprolol (e.g., 0.1, 0.3, and 1.0 mM) for 20 hours. A vehicle control (e.g., DMSO)

is run in parallel.

Cell Lysis: After treatment, cells are harvested, washed, and gently layered onto

polycarbonate filters. The cells are then lysed on the filter with a solution containing sodium

dodecyl sulfate (SDS) and proteinase K.

DNA Elution: The DNA is slowly eluted from the filter with a tetrapropylammonium hydroxide

solution at a constant flow rate and pH (e.g., pH 12.1). Fractions of the eluate are collected

over time.

DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter

is quantified using a sensitive fluorescent DNA-binding dye.

Data Analysis: The rate of DNA elution is calculated and is directly proportional to the

number of single-strand breaks. An increase in the elution rate in treated cells compared to

control cells indicates DNA damage.

In Vivo Genotoxicity Studies
In vivo studies have been conducted to assess the clastogenic (chromosome-damaging)

potential of N-Nitrosometoprolol in rodents.

Micronucleus Assay in Rat Hepatocytes
A study by Martelli et al. (1994) investigated the ability of N-nitroso derivatives of several beta-

blockers to induce micronuclei in the liver of partially hepatectomized rats.[3]

Key Findings:

A single oral dose of 1,000 mg/kg of N-Nitrosometoprolol caused a statistically significant

increase in the frequency of micronucleated hepatocytes.[2][3]

The clastogenic effect was observed in the liver, the primary site of metabolism, but not in

the bone marrow or spleen.[3]
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The in vivo clastogenic potency was noted to be considerably lower than its in vitro DNA-

damaging potency, suggesting potential detoxification mechanisms in vivo.[3]

Table 2: In Vivo Micronucleus Assay Data for N-Nitrosometoprolol

Species Tissue
Dose
(mg/kg,
oral)

Endpoint Outcome Reference

Rat

Liver

(Hepatocytes

)

1000
Micronucleus

Formation
Positive [3]

Rat Bone Marrow 1000
Micronucleus

Formation
Negative [3]

Rat Spleen 1000
Micronucleus

Formation
Negative [3]

Experimental Protocol: In Vivo Rat Liver Micronucleus
Assay
The in vivo micronucleus assay in hepatocytes assesses the clastogenic and aneugenic

potential of a test compound in the liver. The following protocol is based on the methodology

described by Martelli et al. (1994).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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